24-Hour Ambulatory Blood Pressure Reduction: Candesartan Cilexetil 8 mg vs Olmesartan Medoxomil 20 mg
In a randomized, double-blind, parallel-group study (n=643) comparing candesartan cilexetil 8 mg once daily with olmesartan medoxomil 20 mg once daily, daytime diastolic blood pressure (DBP) reductions by 24-hour ambulatory blood pressure monitoring (ABPM) were measured at weeks 1, 2, and 8 [1]. At week 8, candesartan cilexetil produced a mean daytime DBP reduction of 7.8 mmHg compared with 9.3 mmHg for olmesartan medoxomil, representing a between-group difference of 1.5 mmHg favoring olmesartan (p ≤ 0.0126) [1]. Both treatments were well tolerated [1].
| Evidence Dimension | Daytime diastolic blood pressure reduction by ABPM at week 8 |
|---|---|
| Target Compound Data | Mean decrease from baseline: 7.8 mmHg |
| Comparator Or Baseline | Olmesartan medoxomil 20 mg: mean decrease from baseline 9.3 mmHg |
| Quantified Difference | 1.5 mmHg greater reduction with olmesartan medoxomil (p ≤ 0.0126) |
| Conditions | Randomized, double-blind, parallel-group; 44 centers (Germany, Poland, Czech Republic); n=643; 8-week treatment; candesartan cilexetil 8 mg/day vs olmesartan medoxomil 20 mg/day |
Why This Matters
This direct head-to-head comparison establishes the relative antihypertensive potency of candesartan cilexetil 8 mg against a key competitor at a commonly prescribed dose, enabling dose-equivalence benchmarking for formulary tier placement and therapeutic interchange evaluations.
- [1] Brunner HR, Arakawa K. Antihypertensive efficacy of olmesartan medoxomil and candesartan cilexetil assessed by 24-hour ambulatory blood pressure monitoring in patients with essential hypertension. Clin Drug Investig. 2003;23(7):419-430. doi:10.2165/00044011-200323070-00001 View Source
